5,6,8-Tribromoquinoline
CAS No.: 81278-87-7
Cat. No.: VC8296645
Molecular Formula: C9H4Br3N
Molecular Weight: 365.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81278-87-7 |
|---|---|
| Molecular Formula | C9H4Br3N |
| Molecular Weight | 365.85 g/mol |
| IUPAC Name | 5,6,8-tribromoquinoline |
| Standard InChI | InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H |
| Standard InChI Key | BKJXDVGLRUGMPO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 5,6,8-tribromoquinoline is , with a molar mass of 409.85 g/mol. X-ray crystallographic analyses of analogous bromoquinolines reveal planar aromatic systems where bromine atoms induce significant electronic effects. The 5,6,8-substitution pattern creates distinct regions of electron density, facilitating regioselective functionalization at the C3 and C7 positions .
Physicochemical Parameters
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Density | 2.1–2.3 g/cm³ (estimated) | |
| Melting Point | 178–182°C (decomposes) | |
| Boiling Point | 390–410°C (extrapolated) | |
| Solubility | Insoluble in H₂O; soluble in CHCl₃, DCM |
The elevated density and thermal stability arise from bromine’s high atomic mass and strong intermolecular halogen bonding . Comparative analysis with 5,8-dibromoquinoline (density: 1.9 g/cm³) highlights the impact of additional bromination on molecular packing .
Synthetic Methodologies
NBS-Mediated Tandem Bromination/Dehydrogenation
Yang et al. (2023) developed a scalable protocol for synthesizing 5,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline precursors :
Reaction Conditions:
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Substrate: 1,2,3,4-Tetrahydroquinoline derivatives
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Reagent: N-Bromosuccinimide (5.0 equivalents)
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Solvent: Chloroform (CHCl₃)
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Temperature: Room temperature (25°C)
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Reaction Time: 2–4 hours
Mechanistic Insights:
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Electrophilic Bromination: NBS initially brominates the electron-rich aromatic ring at the 6- and 8-positions .
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Quaternary Ammonium Formation: The amine group reacts with NBS to form a transient ammonium intermediate.
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Dehydrogenation: Succinimide anion abstracts hydrogen, generating a nitrogen-centered radical that rearranges to yield the aromatic quinoline core .
Optimization Data:
| NBS Equiv. | Solvent | Yield (%) |
|---|---|---|
| 2.0 | CHCl₃ | 85 (di-bromo) |
| 5.0 | CHCl₃ | 78 |
| 3.0 | DCM | 63 |
The batchwise addition of NBS proved critical for suppressing exothermic side reactions and improving yields to 78% .
Functionalization and Downstream Applications
Cross-Coupling Reactions
The C-Br bonds in 5,6,8-tribromoquinoline undergo regioselective metal-catalyzed couplings:
Sonogashira Coupling:
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Site Selectivity: C6-Br exhibits highest reactivity due to reduced steric hindrance .
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Conditions: Pd(PPh₃)₄, CuI, PPh₃, Et₃N, 80°C
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Application: Synthesis of alkynyl-quinoline hybrids for optoelectronic materials.
Suzuki-Miyaura Coupling:
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Scope: Aryl/heteroaryl boronic acids at C5 or C8 positions.
Future Research Directions
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Catalytic Asymmetric Functionalization: Developing enantioselective couplings to access chiral quinoline pharmaceuticals.
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Biological Profiling: Systematic evaluation of 5,6,8-tribromoquinoline’s cytotoxicity and target engagement.
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Materials Science: Exploring use as a ligand in phosphorescent OLEDs or covalent organic frameworks (COFs).
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